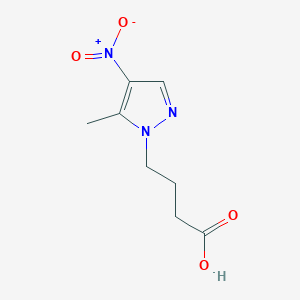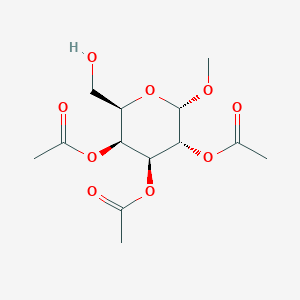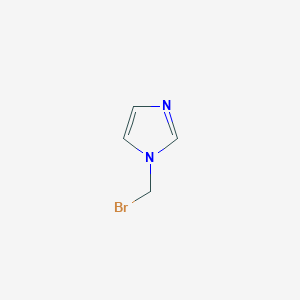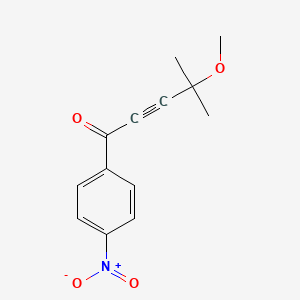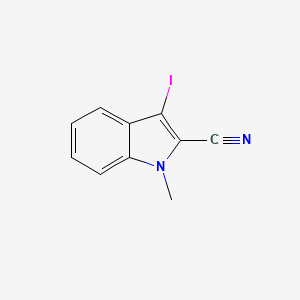
3-Iodo-1-methyl-1H-indole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1-methyl-1H-indole-2-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methyl-1H-indole-2-carbonitrile typically involves the iodination of 1-methyl-1H-indole-2-carbonitrile. One common method includes the use of iodine and potassium hydroxide in an aromatic electrophilic substitution reaction . The reaction is carried out under controlled conditions to ensure the selective iodination at the 3-position of the indole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-methyl-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can lead to the formation of indole-2-carboxylic acids or indoline derivatives.
Scientific Research Applications
3-Iodo-1-methyl-1H-indole-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Iodo-1-methyl-1H-indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The indole ring system is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Methylindole-3-carboxaldehyde
- 3-Iodoindole
- 1-Methyl-1H-indole-2-carbonitrile
Uniqueness
3-Iodo-1-methyl-1H-indole-2-carbonitrile is unique due to the presence of both the iodine atom and the nitrile group on the indole ring. This combination imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
CAS No. |
490039-74-2 |
|---|---|
Molecular Formula |
C10H7IN2 |
Molecular Weight |
282.08 g/mol |
IUPAC Name |
3-iodo-1-methylindole-2-carbonitrile |
InChI |
InChI=1S/C10H7IN2/c1-13-8-5-3-2-4-7(8)10(11)9(13)6-12/h2-5H,1H3 |
InChI Key |
QXGALILDCZLQRW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B14142376.png)
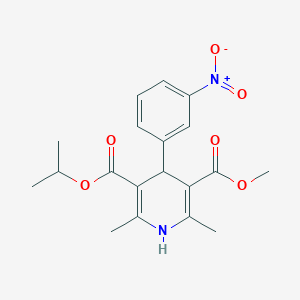
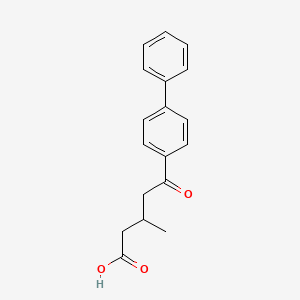
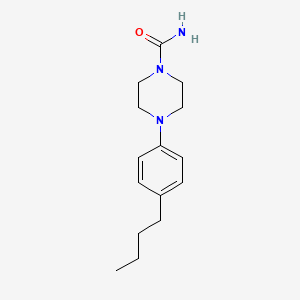
![1,3-Dihydronaphtho[1,2-c]furan-1-ol](/img/structure/B14142390.png)
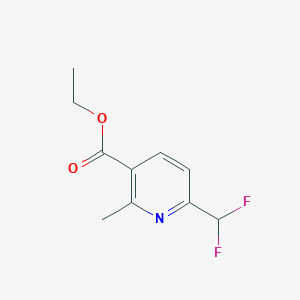
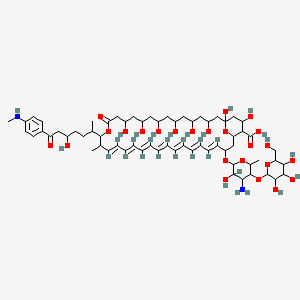
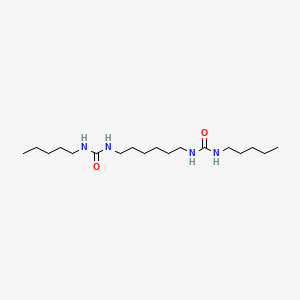
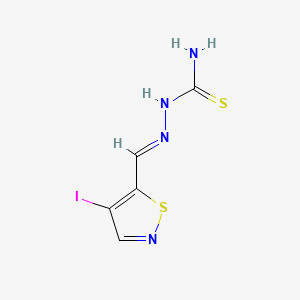
![5-chloro-2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14142425.png)
